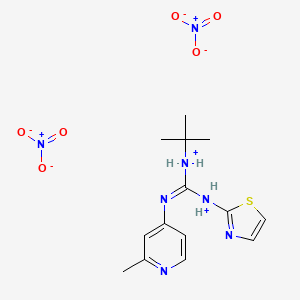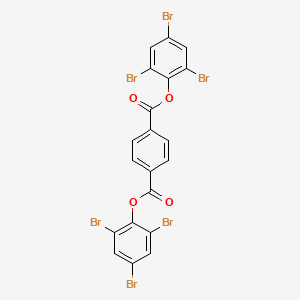
N,N'-Bis(1-phenylnonyl)ethylenediamine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and magnetic properties. Chromium–iron (1/1) is primarily used in the production of stainless steel and other specialized alloys .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves the smelting of iron and chromium ingots in a vacuum induction furnace. The vacuum degree during smelting is controlled between 25 to 60 Pa. The alloy is then refined using high temperature and high vacuum methods at temperatures ranging from 1650 to 1700°C under a vacuum of 2 to 6 Pa. During this process, oxygen is blown into the alloy to decarburize it, reducing the carbon content to 0.04 to 0.06% .
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves the following steps:
Smelting: Iron and chromium ingots are melted in a vacuum induction furnace.
Refining: The molten alloy is refined under high temperature and vacuum conditions.
Slag Removal: Lime and fluorite are added to remove slag.
Deoxygenation: Argon is injected, and barium silica-strontium calcium ferroalloy is added for deoxygenation.
化学反应分析
Types of Reactions
Chromium–iron (1/1) undergoes various types of chemical reactions, including:
Oxidation: Chromium in the alloy can be oxidized to form chromium oxides.
Reduction: Chromium oxides can be reduced back to chromium metal.
Substitution: Chromium and iron atoms can be substituted by other metal atoms in alloy formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and air.
Reduction: Reducing agents such as hydrogen and carbon monoxide are used.
Substitution: Other metal salts and high temperatures are typically required.
Major Products Formed
Chromium Oxides: Formed during oxidation reactions.
Reduced Chromium: Formed during reduction reactions.
Alloy Variants: Formed during substitution reactions.
科学研究应用
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biological systems due to its magnetic properties.
Medicine: Studied for its potential use in medical implants and devices.
Industry: Widely used in the production of stainless steel, which is essential in construction, automotive, and aerospace industries
作用机制
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its physical and chemical properties. The alloy’s high corrosion resistance is due to the formation of a passive chromium oxide layer on its surface. This layer protects the underlying metal from further oxidation. The magnetic properties of the alloy are due to the presence of iron, which aligns its magnetic domains under an external magnetic field .
相似化合物的比较
Similar Compounds
Chromium–nickel (1/1): Similar in corrosion resistance but has different magnetic properties.
Iron–nickel (1/1): Similar in magnetic properties but lacks the high corrosion resistance of chromium–iron (1/1).
Chromium–cobalt (1/1): Similar in hardness but has different chemical reactivity
Uniqueness
Chromium–iron (1/1) is unique due to its combination of high corrosion resistance, hardness, and magnetic properties. This makes it particularly valuable in applications where these properties are essential, such as in the production of stainless steel and specialized industrial components .
属性
CAS 编号 |
11109-79-8 |
|---|---|
分子式 |
C32H54Br2N2 |
分子量 |
626.6 g/mol |
IUPAC 名称 |
1-phenylnonyl-[2-(1-phenylnonylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C32H52N2.2BrH/c1-3-5-7-9-11-19-25-31(29-21-15-13-16-22-29)33-27-28-34-32(30-23-17-14-18-24-30)26-20-12-10-8-6-4-2;;/h13-18,21-24,31-34H,3-12,19-20,25-28H2,1-2H3;2*1H |
InChI 键 |
LIVUCOVHXBJLFA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C1=CC=CC=C1)[NH2+]CC[NH2+]C(CCCCCCCC)C2=CC=CC=C2.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)










